An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-methoxybenzamido)propanoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-methoxybenzamido)propanoic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-methoxybenzamido)propanoic acid, also known by its IUPAC name N-(4-methoxybenzoyl)-L-alanine, is a derivative of the amino acid alanine. Its structure, featuring a chiral center, an amide linkage, a carboxylic acid group, and an aromatic methoxy moiety, suggests its potential for diverse applications in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation strategies, and ensuring analytical robustness. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, methods for their determination, and insights into their implications for research and development.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure is the foundation for interpreting its physicochemical properties.
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IUPAC Name: (2S)-2-[(4-methoxybenzoyl)amino]propanoic acid[1]
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Synonyms: N-(4-Methoxybenzoyl)-L-alanine, p-Methoxybenzoyl-L-alanine[2]
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Molecular Weight: 223.22 g/mol [1]
The structure of 2-(4-methoxybenzamido)propanoic acid is characterized by a central propanoic acid backbone with an L-alanine stereochemistry. The amino group of the alanine is acylated with a 4-methoxybenzoyl group.
Core Physicochemical Properties: A Tabulated Summary
Due to the limited availability of direct experimental data for 2-(4-methoxybenzamido)propanoic acid, this section presents a combination of available data, predicted values, and experimental data for the closely related analogue, N-benzoyl-L-alanine, for comparative purposes.
| Property | 2-(4-methoxybenzamido)propanoic acid (Predicted/Analog Data) | N-benzoyl-L-alanine (Experimental Data) | Significance in Drug Development |
| Melting Point (°C) | Not available (Predicted to be a crystalline solid) | 163-167[5] | Purity assessment, solid-state stability, and solubility. |
| Boiling Point (°C) | 457.9 ± 30.0 (Predicted)[2] | 329.41 (rough estimate)[6] | Relevant for purification by distillation if applicable, though decomposition may occur at high temperatures. |
| Aqueous Solubility | Predicted to be sparingly soluble. | Very slightly soluble in water.[6][7][8][9] | Affects dissolution rate, bioavailability, and formulation options. |
| pKa | Predicted to be in the range of 3.5 - 4.5. | 3.86 ± 0.10 (Predicted)[7] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
Synthesis of 2-(4-methoxybenzamido)propanoic acid
The synthesis of N-acyl amino acids like 2-(4-methoxybenzamido)propanoic acid is typically achieved through the acylation of the corresponding amino acid. The Schotten-Baumann reaction is a classic and effective method.[10]
Experimental Protocol: Schotten-Baumann Synthesis
This protocol describes a general method for the synthesis of N-acyl amino acids.
Objective: To synthesize 2-(4-methoxybenzamido)propanoic acid from L-alanine and 4-methoxybenzoyl chloride.
Materials:
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L-alanine
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4-methoxybenzoyl chloride
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Deionized water
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Ice bath
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Magnetic stirrer and stir bar
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Beakers and Erlenmeyer flasks
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pH meter or pH paper
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Buchner funnel and filter paper
Procedure:
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Dissolution of L-alanine: Dissolve L-alanine in a 2N aqueous solution of sodium hydroxide in a flask, maintaining the temperature between 0-5°C using an ice bath.[11]
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Acylation: While vigorously stirring the cooled L-alanine solution, add 4-methoxybenzoyl chloride and an equivalent amount of 2N sodium hydroxide solution in alternating portions. Ensure the reaction mixture remains alkaline throughout the addition.
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Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 15-30 minutes to ensure the reaction goes to completion.
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Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the N-acyl amino acid product.[11]
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Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 2-(4-methoxybenzamido)propanoic acid.
Experimental Determination of Physicochemical Properties
Accurate experimental determination of physicochemical properties is crucial for drug development.
Melting Point Determination
The melting point provides an indication of purity and the energy of the crystal lattice.
Protocol: Capillary Melting Point Determination [12][13][14][15]
Objective: To determine the melting point range of a solid sample.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Mortar and pestle
Procedure:
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Sample Preparation: Ensure the sample is dry and finely powdered.
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Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently to pack the sample into the sealed end. The sample height should be 2-3 mm.
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Measurement: Place the capillary tube in the heating block of the melting point apparatus.
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Heating: Heat the sample rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.[16]
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Observation: Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point.
Aqueous Solubility Determination
Solubility is a critical parameter influencing oral bioavailability.
Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of the compound in an aqueous buffer.
Procedure:
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Preparation: Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
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Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
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Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule.
Protocol: Potentiometric Titration [17][18]
Objective: To determine the pKa of the carboxylic acid group.
Apparatus:
-
Calibrated pH meter with an electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of deionized water (or a co-solvent system if solubility is low).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Data Collection: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[18]
Diagram of Physicochemical Property Determination Workflow:
Caption: Experimental workflows for determining key physicochemical properties.
Spectroscopic Characterization (Predicted and Analog Data)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), the amide proton, and the protons of the alanine moiety.
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¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the methoxy carbon, and the carbons of the alanine backbone.
Infrared (IR) Spectroscopy
The IR spectrum is anticipated to exhibit characteristic absorption bands:
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O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.
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N-H stretch: A band around 3300 cm⁻¹ for the amide N-H.
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C=O stretch: Strong absorptions around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl and around 1640-1680 cm⁻¹ for the amide carbonyl (Amide I band).
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C-O stretch: Bands corresponding to the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 223.22. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the carboxylic acid group.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 2-(4-methoxybenzamido)propanoic acid. While direct experimental data for this specific molecule is limited, this guide offers a robust framework for its characterization through a combination of predicted values, data from analogous compounds, and established experimental protocols. For researchers and drug development professionals, the methodologies and insights presented herein will be invaluable for advancing the study and potential application of this and other novel chemical entities.
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